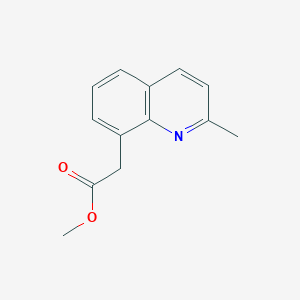

Methyl 2-(2-methylquinolin-8-yl)acetate

Overview

Description

“Methyl 2-(2-methylquinolin-8-yl)acetate” is a chemical compound with the linear formula C13H13NO2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its linear formula, C13H13NO2 . This indicates that the compound contains 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Synthesis and Applications in Chemistry

Synthesis of Quinoline Derivatives

A study by Tabassum et al. (2014) focused on synthesizing novel quinoline derivatives with potential ABTS radical-scavenging and antimicrobial activities. This indicates a broader chemical interest in quinoline compounds, which could include Methyl 2-(2-methylquinolin-8-yl)acetate (Tabassum et al., 2014).

Palladation Studies

Deeming and Rothwell (1978) explored the palladation of 8-methylquinoline and related derivatives. This research contributes to understanding the metal coordination properties of such compounds, which could include this compound (Deeming & Rothwell, 1978).

Spectral-Luminescence Properties

A study by Mikhailov et al. (2015) on 2-styryl-8-hydroxyquinoline derivatives revealed their blue-green luminescence properties. This suggests potential applications in material sciences for similar quinoline derivatives (Mikhailov et al., 2015).

Biological Activity and Applications

Antimicrobial Potentials

Research by Kim et al. (2014) on 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, demonstrated potent activities against foodborne bacteria. This implies that structurally related compounds like this compound may also possess antimicrobial properties (Kim et al., 2014).

Photochemical Behavior

A study by Ma et al. (2017) on (8-substituted-7-hydroxyquinolinyl)methyl acetates revealed their photochemical reactions and photophysical processes. This suggests potential applications in photochemistry and materials science (Ma et al., 2017).

Other Applications

- Organometallic Chemistry: Research by Nonoyama (1974) on the synthesis of organorhodium(III) complexes with 8-methylquinoline indicates the utility of such compounds in developing organometallic complexes, hinting at potential applications for similar quinolines (Nonoyama, 1974).

Future Directions

The future directions for research on “Methyl 2-(2-methylquinolin-8-yl)acetate” and related compounds could involve further exploration of their potential biological activities and applications in medicine, particularly in cancer treatment . Additionally, research could focus on developing more efficient synthesis methods for these compounds .

Properties

IUPAC Name |

methyl 2-(2-methylquinolin-8-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYIDFCWKYEFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide](/img/structure/B2816821.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(1R,5S)-3-methylene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2816836.png)

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)